1,4-Bis(triethoxysilyl)benzene

Catalog No.
S730127
CAS No.
2615-18-1
M.F
C18H34O6Si2
M. Wt
402.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(triethoxysilyl)benzene

CAS Number

2615-18-1

Product Name

1,4-Bis(triethoxysilyl)benzene

IUPAC Name

triethoxy-(4-triethoxysilylphenyl)silane

Molecular Formula

C18H34O6Si2

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3

InChI Key

YYJNCOSWWOMZHX-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC

1,4-Bis(triethoxysilyl)benzene (BTEB) is a rigid, phenylene-bridged dipodal organosilane primarily utilized as a structural precursor for Periodic Mesoporous Organosilicas (PMOs), microporous membranes, and hybrid sol-gel coatings [1]. Unlike unbridged silanes, BTEB incorporates a rigid aromatic ring directly into the siloxane framework, imparting high organic content, tunable hydrophobicity, and exceptional mechanical and thermal stability [2]. Its ethoxy leaving groups provide a controlled hydrolysis rate, making it a highly processable and reproducible choice for scaling up complex nanostructured materials and robust catalyst supports[3].

Substituting BTEB with common unbridged precursors like Tetraethyl orthosilicate (TEOS) results in brittle, highly polar pure-silica frameworks that lack the necessary hydrophobicity for efficient organic adsorption and degrade rapidly in hydrothermal environments [1]. Conversely, utilizing flexible bridged alternatives such as 1,2-Bis(triethoxysilyl)ethane (BTESE) leads to continuous thermal shrinkage and structural instability during high-temperature consolidation (e.g., >250 °C) due to the lack of aromatic rigidity [2]. Furthermore, attempting to use methoxy-based analogs like 1,4-Bis(trimethoxysilyl)benzene (BTMOB) introduces rapid, difficult-to-control gelation kinetics and releases toxic methanol during hydrolysis, severely complicating industrial-scale manufacturing and safety protocols[3].

Superior Thermal and Hydrothermal Stability via Rigid Phenylene Bridging

In the synthesis of microporous organosilica membranes, the rigidity of the organic bridge dictates long-term structural stability. Studies demonstrate that flexible BTESE (ethane-bridged) networks undergo continuous structural shrinkage and condensation when held at 236 °C for over 12 days, failing to reach a stabilized state [1]. In contrast, the rigid phenylene bridge of BTEB minimizes thermal shrinkage rates at 250–300 °C. Furthermore, BTEB-derived PMOs exhibit unprecedented hydrothermal stability, maintaining structural integrity in boiling water for up to 60 days, whereas TEOS-derived SBA-15 silicas suffer significant degradation within just 10 days [2].

Evidence DimensionThermal shrinkage and boiling water stability
Target Compound DataMinimal high-temp shrinkage; 60 days stability in boiling water
Comparator Or BaselineBTESE (continuous shrinkage >12 days at 236 °C) / TEOS (structural degradation in 10 days)
Quantified Difference6x longer hydrothermal lifespan vs TEOS; structurally stable vs BTESE
ConditionsMembrane consolidation at 236-300 °C; boiling water exposure

Ensures the longevity and performance reliability of gas separation membranes and catalyst supports in harsh, high-temperature, or aqueous environments.

Optimized Surface Polarity for Enhanced Organic Adsorption

For environmental remediation and biomass processing, the surface polarity of the porous support is critical. A comparative study of SBA-15-type materials showed that pure silica derived from TEOS possesses a highly polar surface due to a high silanol density, which suppresses the adsorption of organics from aqueous solutions [1]. By incorporating BTEB, the resulting PMO exhibits a significantly lower surface polarity. This tuned hydrophobicity monotonically increases the material's affinity for target molecules like furfural, phenol, and p-cresol from water, vastly outperforming the TEOS baseline[1].

Evidence DimensionAdsorption affinity for organics from water
Target Compound DataLow surface polarity; high furfural/phenol adsorption
Comparator Or BaselineTEOS (High surface polarity; suppressed organic adsorption)
Quantified DifferenceSignificantly higher hydrophobic organic uptake vs pure silica
ConditionsAqueous solution adsorption assays (furfural, phenol, p-cresol)

Drives the procurement of BTEB for manufacturing high-efficiency adsorbents and chromatographic stationary phases where pure silica fails.

Enhanced Pore Wall Thickness and Mechanical Rigidity

Mechanical attrition is a major failure mode for mesoporous silicas in industrial applications. Conventional MCM-41 or SBA-15 materials synthesized from TEOS typically yield relatively thin pore walls (7–10 Å in basic media) [1]. However, utilizing BTEB as the precursor under acidic templating conditions results in robust PMOs with substantially thicker pore walls (24–35 Å) [1]. This increased wall thickness, combined with the rigid aromatic bridge, allows the BTEB-derived framework to withstand high mechanical compression (e.g., 268 MPa) without collapsing, providing a far more durable material than unbridged analogs[1].

Evidence DimensionMesoporous wall thickness
Target Compound Data24–35 Å wall thickness
Comparator Or BaselineTEOS-derived MCM-41 (7–10 Å wall thickness)
Quantified Difference2.4x to 5x thicker pore walls
ConditionsSol-gel synthesis with surfactant templating; mechanical compression at 268 MPa

Justifies the higher cost of BTEB over TEOS by preventing framework collapse during industrial column packing and cyclic catalytic operations.

Controlled Hydrolysis Kinetics and Process Scalability

In complex sol-gel processing, such as the synthesis of hollow organosilica nanoparticles, controlling the gelation rate is paramount. Ethoxy-based silanes like BTEB hydrolyze at a moderate, controllable rate, allowing for the stable formation of uniform core-shell structures before complete condensation [1]. In contrast, methoxy-based analogs (e.g., 1,4-Bis(trimethoxysilyl)benzene) react much faster, often leading to premature precipitation, broad particle size distributions, and the release of toxic methanol [1]. BTEB's ethoxy leaving groups ensure reproducible manufacturing workflows while generating benign ethanol as a byproduct.

Evidence DimensionHydrolysis control and byproduct toxicity
Target Compound DataModerate gelation rate; ethanol byproduct
Comparator Or BaselineMethoxy analogs (Rapid, premature gelation; methanol byproduct)
Quantified DifferenceSuperior process window and improved safety profile
ConditionsSol-gel polymerization and nanoparticle synthesis

Critical for procurement teams prioritizing manufacturing reproducibility, batch-to-batch consistency, and workplace safety in large-scale synthesis.

High-Temperature Gas Separation Membranes

Due to its rigid phenylene bridge preventing long-term thermal shrinkage at 300 °C, BTEB is the optimal precursor for fabricating durable microporous organosilica membranes used in demanding gas separation processes, outperforming flexible ethane-bridged (BTESE) alternatives [1].

Hydrophobic Adsorbents for Wastewater and Biorefineries

BTEB's ability to lower surface polarity while maintaining a high surface area makes it the preferred building block for PMO adsorbents designed to extract organics (like furfural or phenol) from aqueous streams, a task where highly polar TEOS-derived silicas fail [2].

Mechanically Robust Catalyst Supports

For industrial fixed-bed reactors requiring high mechanical compression tolerance, BTEB is selected over standard unbridged silanes to generate thick-walled (24–35 Å), hydrothermally stable mesoporous supports that resist framework collapse during catalytic cycling [3].

Scalable Production of Hollow Organosilica Nanoparticles

In the commercial synthesis of core-shell or hollow nanocarriers, BTEB is favored over methoxy-analogs because its ethoxy leaving groups provide the controlled hydrolysis kinetics necessary for uniform particle growth, while avoiding toxic methanol emissions[4].

Wikipedia

1,4-Bis(triethoxysilyl)benzene

Dates

Last modified: 08-15-2023

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